molecular formula C18H22N4O2 B2555926 N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methylpyrazole-4-carboxamide CAS No. 2418734-14-0

N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methylpyrazole-4-carboxamide

Cat. No. B2555926
CAS RN: 2418734-14-0
M. Wt: 326.4
InChI Key: XWCCLECOFGCLQF-UHFFFAOYSA-N
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Description

The compound “N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methylpyrazole-4-carboxamide” is a complex organic molecule. It contains an aziridine ring, which is a three-membered ring containing two carbon atoms and one nitrogen atom . The aziridine ring is attached to a phenyl group through a methoxy bridge, and the phenyl group is further connected to a pyrazole ring.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The aziridine ring, in particular, is known for its high ring strain, which can significantly affect the compound’s reactivity .


Chemical Reactions Analysis

Aziridines are known to undergo a variety of reactions, including ring-opening reactions . The specific reactions that “this compound” might undergo would depend on the reaction conditions and the other chemicals present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aziridine ring could make the compound more reactive, while the phenyl and pyrazole rings could contribute to its aromaticity .

properties

IUPAC Name

N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-21-10-14(8-19-21)18(23)20-15-4-6-17(7-5-15)24-12-16-11-22(16)9-13-2-3-13/h4-8,10,13,16H,2-3,9,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCCLECOFGCLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)OCC3CN3CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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